molecular formula C11H12ClN3 B1521294 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole CAS No. 1035841-23-6

5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

Cat. No. B1521294
CAS RN: 1035841-23-6
M. Wt: 221.68 g/mol
InChI Key: WTWLSXNDPSJKCT-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (5-Cl-2-Py-1H-1,3-BD) is a synthetic organic compound belonging to the class of benzodiazepines. It is a colorless solid compound that has been studied in the fields of medicinal chemistry and organic synthesis. 5-Cl-2-Py-1H-1,3-BD has been found to have potential applications in the fields of medicinal chemistry, drug design, and drug delivery.

Scientific Research Applications

Pharmacokinetics and Drug Interactions 5-Chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiodiazole, also known as tizanidine, is studied for its safety and efficacy in controlling spasticity. Clinical trials emphasize its potential usage in combination with other antispastic agents like baclofen due to its mechanism of action and titration requirement. A study by Shellenberger et al. (1999) delves into the pharmacokinetics of both tizanidine and baclofen when administered alone or concomitantly, revealing nearly identical concentrations during single and concomitant dosing periods. The research indicates minimal pharmacokinetic interaction when coadministering tizanidine and baclofen, paving the way for combined usage in spasticity management (Shellenberger et al., 1999).

Antimycotic Applications Sertaconazole, structurally similar to 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole, showcases promising antimycotic properties. It is evaluated for its therapeutic efficacy and safety in treating Pityriasis versicolor and cutaneous dermatophytosis. Clinical trials by Nasarre et al. (1992) and Pedragosa et al. (1992) on sertaconazole cream reveal a 100% cure rate in patients suffering from Pityriasis versicolor and superficial mycoses caused by dermatophytes, respectively. The trials underscore sertaconazole's potent antifungal activity and excellent safety profile, suggesting its significance in topical therapy for these conditions (Nasarre et al., 1992); (Pedragosa et al., 1992).

Neurobehavioral and Toxicological Aspects Explorations into the neurobehavioral and toxicological effects of similar compounds provide insights into the potential risks and pharmacodynamics. A study by Wang et al. (2016) investigates the neurobehavioral outcomes in children exposed to organophosphate and pyrethroid pesticides, highlighting the association between urinary metabolites and cognitive functions. This line of research is crucial for understanding the neurobehavioral impact of chemical exposure and for the development of safety regulations (Wang et al., 2016).

properties

IUPAC Name

6-chloro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWLSXNDPSJKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035841-23-6
Record name 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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